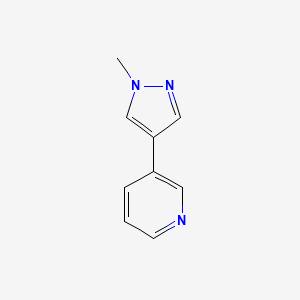

3-(1-Methyl-1H-pyrazol-4-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-9(6-11-12)8-3-2-4-10-5-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDZYMQAODUEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 1 Methyl 1h Pyrazol 4 Yl Pyridine Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with very high accuracy. mdpi.com Unlike low-resolution mass spectrometry, which provides the nominal mass (integer mass) of an ion, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. researchgate.net

This high precision allows for the calculation of a unique elemental formula for the measured mass. For a derivative of 3-(1-Methyl-1H-pyrazol-4-yl)pyridine, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass. rsc.orgrsc.org For example, in the analysis of related heterocyclic compounds, the difference between the calculated and found mass is typically less than 5 ppm, providing strong evidence for the proposed molecular formula. rsc.orgmdpi.com

Table 3: Example of HRMS Data for a Pyridine (B92270) Derivative

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|

This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com

In the IR spectrum of this compound, specific absorption bands would indicate the presence of its key structural features:

Aromatic C-H Stretching: Typically observed as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) would show stretching vibrations in the range of 2850-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and pyrazole (B372694) rings are expected to appear in the 1400-1650 cm⁻¹ region. mdpi.commdpi.com These bands are characteristic of aromatic and heteroaromatic systems.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds appear in the fingerprint region (below 1500 cm⁻¹), and their specific positions can provide clues about the substitution pattern of the rings.

For instance, studies on related pyrazole compounds show strong absorption bands for C=C and C=N stretching overlapping around 1595-1615 cm⁻¹. mdpi.commdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and MS can establish the constitution and connectivity of a molecule, X-ray crystallography provides the most definitive and unambiguous evidence of its three-dimensional structure in the solid state. mdpi.comnih.gov This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of all atoms in the crystal lattice, providing precise information on bond lengths, bond angles, and torsional angles. mdpi.comnih.gov

For a derivative of this compound, a single-crystal X-ray structure would confirm:

The planarity of the individual pyrazole and pyridine rings. spast.org

The precise bond lengths and angles within each ring, confirming their aromatic character. mdpi.com

Intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the crystal packing. researchgate.net

In related structures, the dihedral angle between linked aromatic rings is a key structural parameter that can be influenced by steric hindrance from substituents. nih.gov The crystal structures of pyrazolone (B3327878) derivatives have been solved by direct methods and refined using full-matrix least-squares procedures, providing a high level of confidence in the final structure. spast.org

Computational Chemistry and Theoretical Investigations of 3 1 Methyl 1h Pyrazol 4 Yl Pyridine Compounds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study various aspects of pyrazole (B372694) and pyridine-containing compounds.

The electronic properties of molecules are fundamental to understanding their chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov

In studies of related pyridylpyrazole compounds, DFT calculations have been employed to determine these energy gaps. nih.gov For instance, in a study on a pyridylpyrazole derivative, the HOMO-LUMO energy gap was calculated to understand its electronic transitions and reactivity. nih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, acting as the electron donor, while the LUMO is on the electron-deficient parts, acting as the electron acceptor. For 3-(1-Methyl-1H-pyrazol-4-yl)pyridine, the pyrazole and pyridine (B92270) rings, with their mix of carbon and nitrogen atoms, would be the primary locations for these orbitals. The distribution of HOMO and LUMO across the molecule influences its charge transfer properties and is crucial for predicting its behavior in chemical reactions and its potential as a material in electronic devices. nih.gov

Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Pyrazole Derivatives from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridylpyrazole Derivative nih.gov | -6.21 | -1.35 | 4.86 |

| Tetrazole Pyrimidine Hybrid (PTH_1) researchgate.net | -7.012 | -2.131 | 4.881 |

| Tetrazole Pyrimidine Hybrid (PTH_5) researchgate.net | -6.501 | -2.713 | 3.788 |

This table provides example data from related compounds to illustrate the outputs of DFT calculations. The values for this compound would require specific calculation.

DFT calculations are also instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves finding the minimum energy conformation on the potential energy surface. For a molecule like this compound, which has a rotatable bond between the pyrazole and pyridine rings, understanding the conformational landscape is important.

DFT can predict the reactivity of different sites within a molecule. By analyzing parameters derived from the electronic structure, such as the Fukui functions and local softness, one can identify which atoms are more susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors that can be calculated from the 2D representation of the molecule, such as molecular weight, logP, and various topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and calculate steric and electrostatic fields around them. researchgate.net

A specific 3D-QSAR technique, Topomer CoMFA, combines the strengths of 2D and 3D approaches. It is particularly useful when a reliable 3D alignment of the molecules is difficult to achieve. researchgate.net In a Topomer CoMFA study, each molecule is broken down into smaller fragments, and the model is built based on the steric and electrostatic properties of these fragments. This approach has been successfully used to build predictive models for various biological targets. researchgate.net For a series of this compound derivatives, a Topomer CoMFA model could be developed to relate their structural variations to their observed biological activity.

The ultimate goal of QSAR modeling is to predict the biological activity of new, untested compounds. researchgate.net Once a statistically robust and validated QSAR model is developed, it can be used to screen virtual libraries of compounds. nih.gov

For instance, if a QSAR model for a particular target has been established using a training set of this compound analogs, a chemist could design new derivatives and use the model to predict their activity before undertaking their synthesis. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. The reliability of these predictions is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of molecules that were not used in the model development. researchgate.netnih.gov

Table 2: Illustrative Statistical Parameters for a 3D-QSAR Model

| Parameter | Value | Description |

| q² (Cross-validated R²) | 0.637 researchgate.net | Indicates the predictive ability of the model (a value > 0.5 is considered good). |

| R² (Non-cross-validated R²) | 0.978 researchgate.net | Represents the fit of the model to the training set data. |

| SEE (Standard Error of Estimate) | 0.058 researchgate.net | Measures the deviation of the predicted values from the experimental values. |

| F-statistic | 173 nih.gov | Indicates the statistical significance of the model. |

This table presents example statistical data from a 3D-QSAR study on related heterocyclic compounds to illustrate the validation metrics of a QSAR model.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule, typically a protein. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for structure-based drug design. For derivatives of the this compound scaffold, these techniques have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

Molecular docking studies on compounds analogous to this compound, such as pyrazolo[3,4-b]pyridine derivatives, have revealed key interaction patterns with various protein targets, particularly kinases. nih.gov These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand within the protein's binding pocket.

For instance, in the context of kinase inhibition, the nitrogen atoms of the pyridine and pyrazole rings are frequently predicted to form hydrogen bonds with backbone amide groups or side chains of hinge region residues in the ATP-binding site. The methyl group on the pyrazole ring can engage in favorable van der Waals or hydrophobic interactions with nearby nonpolar amino acid residues. Furthermore, the aromatic nature of both heterocyclic rings allows for potential π-π stacking or methyl−π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov

The predicted binding modes from docking studies are often further validated and refined using molecular dynamics simulations. MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the predicted binding pose and the network of interactions over time. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.

Table 1: Predicted Ligand-Protein Interactions for a Representative this compound Derivative with a Generic Kinase Target

| Interaction Type | Ligand Moiety | Protein Residue Examples |

| Hydrogen Bond | Pyridine Nitrogen | Hinge Region Backbone NH |

| Hydrogen Bond | Pyrazole Nitrogen | Hinge Region Amino Acid Side Chain (e.g., Ser, Thr) |

| Hydrophobic | Methyl Group | Leucine, Valine, Isoleucine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine |

| π-π Stacking | Pyrazole Ring | Tryptophan, Phenylalanine |

This table is illustrative and based on findings from related pyrazole-pyridine compounds.

The binding of a ligand to a protein can occur at two principal types of sites: orthosteric and allosteric. Orthosteric sites are the primary, evolutionarily conserved binding sites for the endogenous substrate or ligand. nih.gov In contrast, allosteric sites are topographically distinct and binding at these sites modulates the protein's activity indirectly, often by inducing a conformational change that affects the orthosteric site. nih.gov

Derivatives of pyrazole-pyridine have been identified as both orthosteric and allosteric modulators of various receptors. For example, pyrazolo[4,3-b]pyridine derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov In these cases, the compound does not compete with the endogenous ligand (glutamate) at the orthosteric site but binds to an allosteric pocket, enhancing the receptor's response to glutamate. nih.gov Similarly, pyrazol-4-yl-pyridine compounds have been investigated as PAMs of the M4 muscarinic acetylcholine (B1216132) receptor. researchgate.net

Computational studies, including blind docking and molecular dynamics simulations, are critical in distinguishing between allosteric and orthosteric binding. By docking the ligand to the entire protein surface, potential allosteric pockets can be identified. Subsequent analysis of the binding pose and the conformational changes induced in the protein can help to elucidate the mechanism of allosteric modulation. The physicochemical properties of allosteric modulators can differ from those of orthosteric ligands; for instance, they are often smaller and more lipophilic. acs.org

Table 2: Comparison of Orthosteric and Allosteric Binding Characteristics for Pyrazole-Pyridine Scaffolds

| Feature | Orthosteric Binding | Allosteric Binding |

| Binding Location | Active site of the endogenous ligand | A topographically distinct site |

| Mode of Action | Competitive inhibition or agonism | Modulation of protein conformation and activity |

| Ligand Properties | Often mimics the endogenous ligand | Can have diverse chemical structures, often more lipophilic |

| Example Target | Kinase ATP-binding pocket | G-protein coupled receptor (GPCR) transmembrane domain |

This table provides a general comparison based on the behavior of related compound classes.

Medicinal Chemistry and Preclinical Biological Research Applications of 3 1 Methyl 1h Pyrazol 4 Yl Pyridine Scaffolds

Design Principles for Bioactive Pyrazole-Pyridine Compounds in Drug Discovery

The design of novel drugs often relies on established lead compounds and employs strategies to enhance potency, selectivity, and pharmacokinetic properties. nih.govuniroma1.it For pyrazole-pyridine-based structures, medicinal chemists utilize several key principles to guide the discovery and optimization of new bioactive molecules.

Scaffold hopping and bioisosteric replacement are pivotal strategies in drug design aimed at discovering new chemical entities with improved properties or to circumvent existing patents. nih.govscite.ai Scaffold hopping involves replacing the central core of a known active molecule with a chemically different scaffold while preserving the essential spatial arrangement of key binding features. uniroma1.itnih.gov This can lead to compounds with completely different core structures that bind to the same biological target. uniroma1.it For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a scaffold hopping strategy was employed to move from the known inhibitor AZD4547 to a novel series of 1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov This approach aimed to improve potency and selectivity against the target receptor. nih.gov

Bioisosteric replacement, a related concept, involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, leading to comparable biological activity. researchgate.net This technique is used to enhance desired properties of a compound, such as potency and metabolic stability, without drastically altering the chemical structure. researchgate.net The pyrazole (B372694) ring itself is often considered a bioisostere of other five-membered heterocycles, and its incorporation can improve the biological profile of a compound. nih.gov In some cases, replacing a pyridine (B92270) or imidazole (B134444) scaffold can be beneficial, as these groups may have undesirable properties like binding to cytochrome P450 enzymes. uniroma1.it These twin methods, often used in combination, allow for the exploration of novel chemical space and the optimization of lead compounds. nih.govscite.ai

Pharmacophore modeling is a crucial step in understanding how a molecule interacts with its biological target and in guiding the design of more specific and potent inhibitors. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. nih.gov For pyrazole-pyridine derivatives, identifying these key features allows for targeted modifications to improve binding affinity and selectivity. mdpi.com

In the context of kinase inhibition, the pyrazole ring often acts as a key pharmacophore, participating in important interactions within the ATP-binding pocket of the enzyme. mdpi.comnih.gov For example, in studies of pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors, a five-point pharmacophore model was developed that included a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov Docking studies revealed that the pyridine ring can act as a hinge-binding moiety, with the pyridyl nitrogen accepting a hydrogen bond from key amino acid residues in the target protein. nih.gov The pyrazole ring can also engage in pi-pi stacking interactions, further stabilizing the ligand-protein complex. nih.gov By understanding these interactions, chemists can rationally design derivatives of the 3-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold with optimized substituents to enhance specificity for a given target. acs.org

Molecular Target Modulation and Mechanism of Action Studies (Preclinical)

The this compound scaffold and its close analogues have been extensively investigated for their ability to modulate the activity of various protein targets implicated in disease. Preclinical studies have focused heavily on their role as inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in cancer and other conditions. nih.govmdpi.com

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. mdpi.com This makes them attractive targets for therapeutic intervention. nih.gov The pyrazole nucleus is a cornerstone of many approved kinase inhibitors used to treat different types of cancer. nih.gov Derivatives of pyrazole-pyridine are frequently designed as ATP-competitive inhibitors, binding to the kinase domain and blocking the phosphorylation of downstream substrates. nih.gov The this compound moiety has been incorporated into inhibitors targeting several important kinase families. acs.orgresearchgate.net

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1–4), plays a crucial role in cell proliferation, survival, and migration. nih.gov Dysregulation of FGFR signaling is implicated in numerous cancers, making it a key target for oncology drug development. nih.govnih.gov

Researchers have designed and synthesized novel series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors. nih.govnih.gov Through systematic structure-activity relationship (SAR) studies, compounds with high potency and selectivity for FGFR over other kinases, such as VEGFR2, were identified. nih.gov For example, the N(1)-H of the pyrazolopyridine moiety was found to be crucial for activity, likely participating in hydrogen bonding within the FGFR1 kinase domain, as N-methylation led to a complete loss of activity. nih.gov

| Compound | Structure | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Selectivity vs. VEGFR2 |

|---|---|---|---|---|---|

| Compound 7n | Structure not publicly available in detail, described as a 1H-pyrazolo[3,4-b]pyridine derivative. | 0.8 | 1.5 | 2.1 | >2000-fold |

| AZD4547 (Reference) | Structure is publicly known but not displayed here. | 0.2 | 2.5 | 1.8 | >1000-fold |

Compound 7n from this series demonstrated excellent potency against FGFR1-3, good kinase selectivity, and significant in vivo antitumor activity in a xenograft model, highlighting the potential of the pyrazolo[3,4-b]pyridine scaffold for developing promising FGFR inhibitors. nih.govnih.gov

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. acs.org Their overexpression is common in many human cancers, making them attractive targets for anticancer drug discovery. acs.org The pyrazole-pyridine motif has been successfully employed in the design of potent Aurora kinase inhibitors. acs.orgnih.gov

In one approach, a 1-benzyl-1H-pyrazol-4-yl moiety was attached to an imidazo[4,5-b]pyridine scaffold, a close bioisostere of pyridine. nih.govnih.gov The resulting compounds were found to inhibit a range of kinases, including Aurora-A. nih.govnih.gov Further optimization of the pyrazole N-substituent led to the discovery of highly selective inhibitors of Aurora-A over Aurora-B. acs.org Crystallographic studies revealed that these compounds bind to the ATP-binding site, with different N-substituents on the pyrazole ring leading to distinct binding modes and interactions with key residues like Thr217. nih.gov

Another prominent example is AT9283 , a multi-targeted kinase inhibitor built around a pyrazol-4-yl urea (B33335) core. acs.org This compound, discovered through fragment-based drug design, potently inhibits both Aurora A and Aurora B kinases. acs.org

| Compound | Core Scaffold | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |

|---|---|---|---|

| Compound 7a | 7-(1-Benzyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 212 | 461 |

| AT9283 | Pyrazole-benzimidazole-urea | 3 | 3 |

These studies demonstrate that the this compound framework and related structures are highly effective scaffolds for generating potent and selective inhibitors of Aurora kinases, providing valuable leads for preclinical development. acs.orgacs.org

Kinase Inhibition

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and metastasis of numerous cancers, making it an attractive target for therapeutic intervention. Several inhibitors incorporating the pyrazolyl-pyridine motif have been investigated for their ability to block c-Met activity.

A notable example is (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) , a highly selective c-Met inhibitor discovered through structure-based drug design. nih.govresearchgate.net This compound demonstrated potent inhibition of c-Met and showed promising properties in preclinical evaluations. nih.govresearchgate.net However, further investigation revealed that PF-04254644 also acts as a pan-phosphodiesterase (PDE) family inhibitor. nih.gov This off-target activity was linked to cardiovascular side effects, including increased heart rate and myocardial degeneration in rat models, ultimately leading to the termination of its preclinical development. nih.gov The case of PF-04254644 highlights the importance of thorough off-target screening in drug development, even for compounds with high kinase selectivity. nih.gov

The pyrazolo[3,4-b]pyridine scaffold, a close structural relative, is also recognized as a privileged structure for c-Met inhibitory activity. nih.gov Researchers have designed and synthesized various derivatives, demonstrating that this core can establish key hydrogen bonding and π-π stacking interactions within the c-Met active site. nih.govnih.gov

| Compound | Target | IC50 (nM) | Key Findings |

|---|---|---|---|

| PF-04254644 | c-Met | Data not publicly available | Highly selective c-Met inhibitor with off-target PDE inhibition leading to cardiovascular toxicity in preclinical studies. nih.gov |

Heat Shock Protein 90 (HSP90) Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. nih.govnih.gov Inhibition of HSP90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy. nih.gov

TAS-116 (Pimitespib) is a potent and selective oral inhibitor of HSP90α and HSP90β that features a 1-methyl-1H-pyrazol-4-yl moiety. nih.govnih.govacs.org Unlike many other HSP90 inhibitors, TAS-116 shows minimal activity against other HSP90 paralogs, such as GRP94 and TRAP-1. mdpi.com This selectivity may contribute to its more favorable toxicity profile. mdpi.comfrontiersin.org Preclinical studies have demonstrated that TAS-116 has potent antitumor effects in various cancer models, including non-small cell lung cancer. nih.govacs.org A first-in-human phase I study of TAS-116 in patients with advanced solid tumors established the maximum tolerated dose and showed preliminary antitumor activity, particularly in patients with gastrointestinal stromal tumors (GIST). nih.gov The most common treatment-related adverse events included gastrointestinal issues and eye disorders, though the ocular toxicities were generally low-grade. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Selectivity | Selective for HSP90α and HSP90β over GRP94 and TRAP-1 | mdpi.com |

| Preclinical Activity | Potent antitumor effects in an NCI-H1975 xenograft mouse model | acs.org |

| Phase I MTD (QD) | 107.5 mg/m²/day | nih.gov |

| Phase I MTD (QOD) | 210.7 mg/m²/day | nih.gov |

| Confirmed Partial Responses | 2 non-small cell lung cancer, 1 gastrointestinal stromal tumor | nih.gov |

FLT3-ITD and BCR-ABL Pathway Inhibition

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov While FLT3 inhibitors have been developed, resistance can emerge through secondary mutations or activation of alternative signaling pathways, such as the BCR-ABL pathway. nih.govnih.gov

A novel compound, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine , has been identified as a potent dual inhibitor of both the FLT3-ITD and BCR-ABL pathways. nih.govnih.govdntb.gov.ua This compound effectively inhibits clinically relevant leukemia cell lines driven by FLT3-ITD, as well as those with secondary resistance mutations like D835Y and F691L. nih.govdntb.gov.ua By targeting both pathways, this compound has the potential to overcome certain mechanisms of resistance to existing FLT3 inhibitors. nih.gov In cellular assays, the compound was shown to inhibit the phosphorylation of BCR-ABL and its downstream targets, although it was less potent than the established inhibitor dasatinib (B193332) in this regard. nih.gov

| Cell Line | Driver Mutation | IC50 (nM) |

|---|---|---|

| MOLM14 | FLT3-ITD | Data not publicly available |

| MV4-11 | FLT3-ITD | Data not publicly available |

| K562 | BCR-ABL | Data not publicly available |

Muscarinic Acetylcholine (B1216132) Receptor (M4 mAChR) Modulation

The M4 muscarinic acetylcholine receptor (M4 mAChR) is a G protein-coupled receptor that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia. nih.govnih.gov Positive allosteric modulators (PAMs) of the M4 receptor, which enhance the effect of the endogenous ligand acetylcholine, are of particular interest as they may offer improved subtype selectivity and fewer side effects compared to direct agonists. nih.govgrantome.com

The 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold is a key feature of a class of potent and selective M4 mAChR PAMs. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on this scaffold, leading to the development of compounds with improved pharmacological properties. nih.gov One such compound, VU0152100 , has demonstrated efficacy in animal models of psychosis, reversing amphetamine-induced hyperlocomotion in rats. nih.govnih.govresearchgate.net These effects were shown to be M4-dependent, as they were absent in M4 knockout mice. nih.gov

Positive Allosteric Modulation Mechanisms

The positive allosteric modulation of the M4 mAChR by pyrazol-4-yl-pyridine derivatives involves binding to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds. This allosteric binding increases the affinity and/or efficacy of acetylcholine. nih.gov In functional assays, these PAMs cause a leftward shift in the acetylcholine concentration-response curve, indicating potentiation of the receptor's activity. nih.gov The specific interactions and conformational changes induced by these PAMs are being elucidated through structural studies, including cryo-electron microscopy, which provide insights into the mechanism of receptor activation. nih.gov

| Compound | Activity | EC50 | Key Findings |

|---|---|---|---|

| VU0152100 | M4 PAM | 380 ± 93 nM | Reverses amphetamine-induced hyperlocomotion in rats; effects are M4-dependent. nih.govnih.gov |

| VU0152099 | M4 PAM | 403 ± 117 nM | A potent and selective M4 PAM with central nervous system penetration. nih.gov |

Enzyme Inhibition (e.g., Succinate (B1194679) Dehydrogenase, Arylamine N-acetyltransferase)

The pyrazole ring is a common structural motif in various enzyme inhibitors. While direct examples of the this compound scaffold as inhibitors of succinate dehydrogenase or arylamine N-acetyltransferase are not extensively documented in publicly available research, the broader class of pyrazole carboxamides, which often include a pyridine or other aromatic moiety, are well-established as potent inhibitors of succinate dehydrogenase (SDH).

Succinate Dehydrogenase (SDH) Inhibition: SDH, or complex II of the mitochondrial respiratory chain, is a key enzyme in cellular respiration and a validated target for fungicides. nih.govnzpps.org Pyrazole carboxamides are a major class of SDHI fungicides. nih.govuga.edu These compounds typically feature a pyrazole-4-carboxamide core linked to a substituted phenyl or other aromatic group. nih.gov The fungicidal activity of these compounds is derived from their ability to block the ubiquinone-binding site of the SDH enzyme. nzpps.org For instance, novel pyridine carboxamide derivatives have shown good inhibitory effects against Botrytis cinerea SDH. nih.gov While not containing the exact this compound scaffold, the principles of their design and mechanism of action are relevant.

Arylamine N-acetyltransferase (NAT) Inhibition: Arylamine N-acetyltransferases are enzymes involved in the metabolism of arylamine drugs and carcinogens. While specific inhibitors based on the this compound scaffold are not prominently reported, the general field of NAT inhibition is an active area of research.

Other Receptor Interactions

Beyond the primary targets discussed, compounds containing the this compound or closely related scaffolds have been found to interact with other receptors, sometimes as off-target effects that can have significant biological consequences.

As mentioned previously, the c-Met inhibitor PF-04254644 , which contains the 1-methyl-1H-pyrazol-4-yl moiety, was found to be a potent inhibitor of multiple phosphodiesterase (PDE) enzymes. nih.govncats.io This broad PDE inhibition was identified as the likely cause of the cardiotoxicity observed in preclinical studies, underscoring the importance of comprehensive profiling of drug candidates. nih.gov

| Off-Target | Effect | Consequence |

|---|---|---|

| Phosphodiesterase (PDE) family | Pan-inhibition | Increased heart rate and myocardial degeneration in rats. nih.gov |

Investigation of Specific Biological Activities (In Vitro and In Vivo Animal Models)

The this compound scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities. Researchers have synthesized and evaluated numerous analogues, demonstrating their potential in various therapeutic areas. These compounds have been investigated in a range of in vitro and in vivo animal models, revealing promising antitumor, anti-inflammatory, antimicrobial, antidiabetic, and antiparkinsonian properties. The exploration of these biological activities at the molecular level has provided valuable insights into their mechanisms of action, paving the way for the development of novel therapeutic agents.

Derivatives of the this compound scaffold have emerged as a promising class of compounds in oncology research. Their anticancer effects are attributed to various cellular mechanisms, including the direct inhibition of cancer cell growth and the induction of programmed cell death.

The antiproliferative activity of pyrazole-pyridine derivatives has been demonstrated across a variety of human cancer cell lines. These compounds exert their effects by targeting key molecules involved in cell cycle regulation and tumor progression. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation. nih.gov One such derivative exhibited significant cytotoxicity against non-small cell lung cancer A549 cells and colorectal carcinoma HCT116 cells, with IC50 values of 8.21 and 19.56 µM, respectively. nih.gov Another series of pyrazolo[3,4-d]pyrimidine derivatives showed inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression. mdpi.com

Furthermore, pyridopyrazolo-triazine derivatives have shown notable anticancer activity. nih.gov Compound 5a from this class displayed a distinguished IC50 value of 3.89 µM against the MCF-7 breast cancer cell line. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated, with compound 8b showing high potency against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines, with IC50 values of 2.9, 2.6, and 2.3 µmol, respectively. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Pyrazole-Pyridine Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Compound 24 | A549 | 8.21 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Compound 24 | HCT116 | 19.56 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Derivative 17 | MCF-7 | 2.89 | nih.gov |

| Pyridopyrazolo-triazine | Compound 5a | MCF-7 | 3.89 | nih.gov |

| Pyridopyrazolo-triazine | Compound 6a | HCT-116 | 12.58 | nih.gov |

| Pyridopyrazolo-triazine | Compound 6a | MCF-7 | 11.71 | nih.gov |

| Pyrazolo[3,4-b]pyridine | Compound 8b | A-549 | 2.9 | researchgate.net |

| Pyrazolo[3,4-b]pyridine | Compound 8b | HEPG2 | 2.6 | researchgate.net |

| Pyrazolo[3,4-b]pyridine | Compound 8b | HCT-116 | 2.3 | researchgate.net |

A key mechanism through which pyrazole-pyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways.

One area of focus has been the inhibition of the anti-apoptotic protein Bcl-2. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and found to be potential inhibitors of Bcl-2. rsc.orgnih.gov These compounds also activated pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.orgnih.gov Molecular docking studies have confirmed the high binding affinity of some of these derivatives to the active site of Bcl-2. rsc.org

The activation of caspases, a family of proteases crucial for the execution of apoptosis, is another important mechanism. Studies on carbonitrile-substituted pyrazole-tosyl amide derivatives demonstrated their ability to significantly increase the activity of caspase-3 in breast cancer cells (MDA-MB-231 and MCF-7). nih.gov Similarly, benzoxazole-substituted thiazolyl-pyrazole derivatives have been shown to induce apoptosis by targeting β-tubulin and activating caspase-3. researchgate.net Some of these compounds also induce DNA damage, as evidenced by increased comet tail length, suggesting they cause genotoxic stress through DNA strand breaks. rsc.orgnih.gov

Derivatives of the pyrazole-pyridine scaffold have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response. A prominent molecular target for these compounds is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the elevated production of prostaglandins (B1171923) during inflammation. researchgate.net

Hybrid compounds incorporating both pyrazole and pyridazine (B1198779) pharmacophores have been designed as selective COX-2 inhibitors. nih.govrsc.org In vitro assays revealed that trimethoxy derivatives 5f and 6f were highly active, with IC50 values of 1.50 and 1.15 µM, respectively, demonstrating greater COX-2 inhibitory action than the reference drug celecoxib. rsc.org

Beyond COX-2 inhibition, these derivatives have been shown to suppress the production of other pro-inflammatory cytokines and mediators. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, the most active compounds were found to inhibit the generation of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), prostaglandin-E2 (PGE-2), and nitric oxide (NO). nih.govrsc.org TNF-α and IL-1β are key pro-inflammatory cytokines involved in the inflammatory cascades of numerous diseases. researchgate.netalliedacademies.org Studies on 3,5-disubstituted-4,5-dihydro-1H-pyrazoles have shown their potential to suppress both TNF-α and IL-1β. alliedacademies.org

Table 2: Anti-inflammatory Activity of Pyrazole-Pyridazine Hybrids

| Compound | COX-2 Inhibition (IC50 µM) | Reference |

|---|---|---|

| 5f | 1.50 | rsc.org |

| 6f | 1.15 | rsc.org |

| Celecoxib (Reference) | - | rsc.org |

The this compound scaffold has been a fruitful starting point for the development of novel antimicrobial and antifungal agents. Pyridine and its derivatives are known to exhibit significant antimicrobial activity against a variety of pathogens, positioning them as potential broad-spectrum antimicrobial agents. nih.gov

Research into new pyridine derivatives has yielded compounds with potent antibacterial activity. For example, compound 12a showed activity against E. coli with a Minimum Inhibitory Concentration (MIC) value of 0.0195 mg/mL. nih.gov Another derivative, 2-cyanomethylthiopyridine-4-carbonitrile, demonstrated excellent antibacterial activity against Mycobacterium kansasii, with MIC values ranging from 8 to 4 μmol/L. nih.gov

In the realm of antifungal research, various pyrazole derivatives have been synthesized and tested. For instance, certain oxazole (B20620) derivatives have shown activity against S. aureus and A. niger with an MIC of 25 μg/mL. nih.gov Isoxazole derivatives have also displayed broad-spectrum antibacterial and antifungal activity against strains such as S. pneumoniae, B. subtilis, P. aeruginosa, E. coli, A. fumigatus, and C. albicans. nih.gov

The versatility of the pyrazole-pyridine scaffold extends to metabolic and neurodegenerative disorders, with ongoing research into its potential as an antidiabetic and antiparkinsonian agent.

In the context of diabetes, a key therapeutic approach is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a role in glucose metabolism. researchgate.netnih.gov Pyrazole-containing compounds have been investigated as DPP-4 inhibitors. researchgate.netnih.gov One study identified 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f ) as a highly effective DPP-4 inhibitor, with an IC50 value of 1.266 ± 0.264 nM, which is more potent than the well-known DPP-4 inhibitor sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.gov Molecular docking studies suggest that the pyrazole scaffold of this compound interacts with key amino acid residues in the active site of the DPP-4 enzyme. nih.gov Another target for antidiabetic drugs is the α-amylase enzyme. The chloroform (B151607) extract of Melicope latifolia, containing various phytochemicals, has shown inhibitory activity against α-amylase. nih.gov

In the field of Parkinson's disease research, the metabotropic glutamate (B1630785) receptor 5 (mGluR5) has emerged as a therapeutic target. nih.govnih.gov Antagonists of mGluR5 have been shown to ameliorate L-DOPA-induced dyskinesia, a common side effect of Parkinson's treatment. The selective mGluR5 antagonist 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) has been shown to reduce peak dose L-DOPA-induced dyskinesia by 96% in a macaque model of Parkinson's disease. nih.gov Similarly, another mGluR5 antagonist, fenobam, attenuated L-DOPA-induced abnormal involuntary movements in both rat and nonhuman primate models. nih.gov Furthermore, positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4) are also being investigated for their antiparkinsonian effects. acs.org

Antitumor and Anticancer Activity Mechanisms (Cellular Level)

Comprehensive Structure-Activity Relationships (SAR) of Pyrazole-Pyridine Derivatives

The this compound core is a key pharmacophore that has been the subject of medicinal chemistry efforts to develop novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in drug discovery for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A notable example of SAR exploration for this scaffold is in the development of positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor 4 (M4), a target implicated in neurological and psychiatric disorders like schizophrenia and dementia. nih.govacs.orgnih.gov

Research into a series of pyrazol-4-yl-pyridine derivatives has provided valuable insights into how subtle chemical modifications around this core structure influence their biological activity at the M4 receptor. nih.gov These compounds were evaluated for their allosteric affinity (pKb) and their cooperativity with the endogenous ligand acetylcholine (ACh), expressed as logαACh. nih.gov

Initial studies with a series of pyrazol-4-yl-pyridine compounds (compounds 8-13 in the study by Haider et al.) demonstrated that they all function as M4 PAMs. nih.gov They induced a significant leftward shift in the affinity of acetylcholine, indicating their ability to enhance the binding of the natural ligand. nih.gov Interestingly, the binding affinity and cooperativity of these initial analogs were not statistically different from each other. This suggests that the minor chemical changes among these specific derivatives did not significantly impact their interaction with the allosteric binding site on the M4 receptor or their modulatory effects. nih.gov The pKb values for these compounds were estimated to be in the range of 6.3 to 6.5, with a logαACh between 1.38 and 1.74, which corresponds to a 25- to 50-fold increase in the affinity of acetylcholine. nih.gov

The SAR of these pyrazol-4-yl-pyridine derivatives as M4 PAMs can be summarized in the following data table:

| Compound | R1 | R2 | R3 | pKb | logαACh |

| 8 | CN | H | Cyclopentylmethyl | ~6.3-6.5 | ~1.4-1.7 |

| 9 | CN | H | H | ~6.3-6.5 | ~1.4-1.7 |

| 10 | CH3 | H | Cyclopentylmethyl | ~6.3-6.5 | ~1.4-1.7 |

| 11 | CH3 | H | H | ~6.3-6.5 | ~1.4-1.7 |

| 12 | CN | 2-fluoroethyl | H | ~6.3-6.5 | ~1.4-1.7 |

| 13 | CN | 3-fluoropropyl | H | ~6.3-6.5 | ~1.4-1.7 |

Data sourced from Haider et al. (2023). nih.gov

The data indicates that for this particular series of M4 PAMs, modifications such as changing the substituent on the pyridine ring from a cyano group (in compounds 8 and 9) to a methyl group (in compounds 10 and 11) did not lead to significant changes in in-vitro potency. nih.gov Similarly, the addition of a cyclopentylmethyl group to the pyrazole nitrogen (compounds 8 and 10) or its absence (compounds 9 and 11) did not substantially alter the allosteric activity. nih.gov Furthermore, the introduction of a fluoroethyl or fluoropropyl group at the amide nitrogen (compounds 12 and 13) also resulted in compounds with comparable activity to the parent unsubstituted amide. nih.gov

While these specific modifications did not significantly alter the potency at the M4 receptor, they can be critical for optimizing other drug-like properties, such as brain uptake and metabolic stability, which are essential for developing a successful central nervous system drug or PET radioligand. nih.gov For instance, the development of a radiofluorinated analog, [18F]12, was a key step towards creating a viable PET ligand for imaging the M4 receptor in the brain. nih.govacs.orgnih.gov

It is important to note that the SAR for the broader class of pyrazole-pyridine scaffolds can vary significantly depending on the biological target. For example, in the development of kinase inhibitors, different substitution patterns on both the pyrazole and pyridine rings are often explored to achieve high potency and selectivity. tandfonline.comnih.govnih.gov The N-H of the pyrazole ring can be a crucial hydrogen bond donor for interacting with the hinge region of many kinases. nih.gov However, for the M4 PAMs discussed, this position was alkylated or part of an amide linkage, indicating a different binding mode.

Applications of 3 1 Methyl 1h Pyrazol 4 Yl Pyridine in Other Research Domains

Catalysis and Coordination Chemistry

The pyridine (B92270) and pyrazole (B372694) rings in 3-(1-methyl-1H-pyrazol-4-yl)pyridine are both effective nitrogen-donor groups, making the compound an excellent candidate for use as a ligand in coordination chemistry. researchgate.net Pyrazole-based ligands have been successfully employed to create transition metal complexes for various catalytic C-C coupling reactions. researchgate.net The resulting metal complexes often exhibit unique reactivity and stability, driving their use in homogeneous catalysis. researchgate.netnih.gov

The this compound scaffold functions as a bidentate ligand, capable of coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring. Pyrazole-substituted pyridines are recognized as versatile bidentate ligands that allow for the fine-tuning of reactivity and selectivity in transition-metal catalysis. elsevierpure.com Unlike N-unsubstituted pyrazoles, the presence of the methyl group on the pyrazole nitrogen in this compound prevents deprotonation, meaning it consistently acts as a neutral, two-electron donor ligand. nih.govresearchgate.net

This characteristic is crucial in designing stable complexes with predictable coordination geometries. The electronic properties of the ligand can be tuned by modifying substituents on either the pyridine or pyrazole ring, which in turn influences the properties of the resulting metal complex. researchgate.net Researchers have explored a variety of pyrazolylpyridine ligands to create complexes with metals such as ruthenium, osmium, iridium, palladium, and copper for diverse applications. researchgate.netelsevierpure.comresearchgate.net

| Ligand Type | Key Structural Feature | Role in Complexation | Relevant Metals |

|---|---|---|---|

| Pyrazole-Pyridine Scaffolds | Bidentate N,N'-donor system | Forms stable chelate rings, allowing for tunable electronic and steric properties. elsevierpure.comresearchgate.net | Ru, Pd, Ir, Cu, Co, Fe researchgate.net |

| 3-(Pyrazol-4-yl)pyridine | Connection at pyrazole C4 and pyridine C3 | Offers a specific geometric arrangement and electronic communication between the two rings. | General Transition Metals |

| N-Methylated Pyrazole | N1 position of pyrazole is blocked by a methyl group. | Acts as a neutral L-type ligand; prevents deprotonation and formation of pyrazolate bridges. nih.gov | General Transition Metals |

Complexes featuring pyrazole-pyridine ligands have demonstrated significant activity in a range of metal-catalyzed transformations. elsevierpure.com These ligands have been instrumental in advancing cross-coupling reactions, C-H activation, and photocatalysis. elsevierpure.com The strong σ-donor ability of the pyrazole nitrogen can stabilize the metal center, facilitating catalytic cycles. researchgate.net For instance, palladium complexes with pyrazolyl-based ligands have been used in Suzuki-Miyaura coupling reactions. researchgate.net While specific catalytic data for this compound is not extensively documented, the broader class of pyrazolopyridine ligands is well-established in catalysis. Their structural diversity enables the development of various synthetic strategies for C-C and C-heteroatom bond formation. elsevierpure.com The use of pyrazole derivatives as ligands for transition metal-catalyzed reactions is a growing field, with applications in hydrogenation, dehydrogenation, and oxidation reactions. researchgate.net

Materials Science and Electronic Applications

The photophysical and electronic properties inherent to N-heterocyclic aromatic compounds make this compound and its derivatives attractive for applications in materials science, particularly in the realm of organic electronics. researchgate.net

Pyridine and pyrazole moieties are common components in materials designed for organic electronic devices. researchgate.netgoogle.com These nitrogen-containing heterocycles are often electron-deficient, which can enhance the electron-transporting properties of a material. google.com This characteristic is crucial for creating balanced charge transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), leading to higher efficiency. google.comkit.edu

Coordination complexes based on pyrazolylpyridine ligands have been specifically investigated for their potential in OLEDs. researchgate.net Furthermore, related cobalt(III) complexes with tris(2-(1H-pyrazol-1-yl)pyridine) have been successfully used as p-type dopants for hole-transporting materials in high-efficiency solid-state dye-sensitized solar cells. epfl.ch The incorporation of pyrazole-pyridine units into larger conjugated systems is a strategy for developing new organic semiconductors with tailored properties for various electronic applications. researchgate.netsigmaaldrich.com

The photophysical properties of materials derived from this compound are largely determined by the extended π-system and the potential for metal coordination. researchgate.net The structure of a pyrazolylpyridine ligand directly influences the photophysical and chemical properties of the metal complex it forms. researchgate.net Coordination to heavy metal ions like iridium(III) or ruthenium(II) can induce strong spin-orbit coupling, leading to phosphorescence, a property highly sought after for OLED emitters. The design of ligands is critical for tuning the emission color, quantum yield, and lifetime of these complexes. While detailed photophysical data for the specific title compound are sparse, related pyrazolo[3,4-b]pyridine derivatives have been studied for their luminescent properties, indicating their potential as materials for OLEDs. scilit.com

Agrochemical Research

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, found in numerous commercial herbicides, insecticides, and fungicides. nih.gov The inclusion of a pyridine ring can further modulate the biological activity, selectivity, and systemic properties of the resulting molecule.

Research has shown that pyrazole derivatives containing a phenylpyridine moiety exhibit significant herbicidal activity. mdpi.com In one study, a series of compounds incorporating a 1-methyl-3-(trifluoromethyl)-5-(difluoromethoxy)-1H-pyrazol-4-yl core connected to a substituted phenylpyridine group were synthesized and evaluated. mdpi.com Several of these compounds displayed potent herbicidal effects against various weed species. For example, the compound 3-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)-5-(trifluoromethyl)pyridine (Compound 6a in the study) showed significant post-emergence herbicidal activity. mdpi.com This highlights the utility of the 1-methyl-pyrazole scaffold, similar to that in this compound, as a core for designing new herbicides. nih.govmdpi.com

Similarly, pyrazole carboxamide derivatives are a major class of fungicides that act by inhibiting succinate (B1194679) dehydrogenase (SDHI). wikipedia.org Many commercial fungicides are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure. wikipedia.org The development of novel pyrazolopyridine-based structures has also yielded compounds with promising insecticidal activity against pests like Aphis gossypii. acs.org

| Compound Class | Target Application | Key Structural Motif | Reported Activity/Finding |

|---|---|---|---|

| Pyrazole Phenylpyridine Derivatives | Herbicides | 1-methyl-pyrazol-4-yl core linked to a phenylpyridine. mdpi.com | Compound 6a showed 95% inhibition of Digitaria sanguinalis at 187.5 g ai/ha. mdpi.com |

| Pyrazole Carboxamides | Fungicides | N-pyridinyl-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide. nih.gov | Some derivatives showed >50% inhibition against Gibberella zeae at 100 µg/mL. nih.gov |

| Pyrazolo[3,4-b]pyridines | Insecticides | Fused pyrazole and pyridine rings. acs.org | Certain derivatives showed promising insecticidal activity against cotton aphids. acs.org |

| Quinclorac (B55369) Derivatives | Herbicides | Ester linkage between quinclorac and a 1,3-dimethyl-1H-pyrazol-5-yl group. nih.gov | Compound 10a showed herbicidal activity on barnyard grass equal to the commercial standard at a lower dose. nih.gov |

Herbicidal Activities of Pyrazole-Pyridine Derivatives

The pyrazole-pyridine structure is a well-established pharmacophore in the design of novel herbicides. nih.govmdpi.com Many commercial herbicides are based on a pyrazole core, often targeting crucial plant enzymes. clockss.org Research into pyrazole derivatives containing a pyridine moiety has yielded compounds with significant herbicidal efficacy against a variety of problematic weeds.

A study focused on designing new herbicides synthesized a series of pyrazole derivatives that incorporate a phenylpyridine moiety, using the commercial herbicide pyroxasulfone (B108660) as a lead compound. nih.gov The herbicidal activities of these novel compounds were evaluated in greenhouse settings against six different weed species. The results indicated that several of the synthesized compounds demonstrated moderate but notable post-emergence herbicidal effects against weeds like Digitaria sanguinalis (large crabgrass), Abutilon theophrasti (velvetleaf), and Setaria viridis (green foxtail). nih.gov Specifically, compounds designated as 6a and 6c showed a 50% inhibition activity against Setaria viridis, an efficacy level slightly superior to that of pyroxasulfone under the same conditions. nih.govnih.gov This suggests that the introduction of the phenylpyridine structure may be key to their post-emergence activity, marking them as potential lead compounds for further optimization. nih.gov

Other research has explored pyrazole derivatives as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target for herbicides. acs.org A series of pyrazole derivatives with a benzoyl scaffold showed excellent post-emergence herbicidal activity and, importantly, greater crop safety for maize, cotton, and wheat compared to commercial herbicides like topramezone (B166797) and mesotrione. acs.org The replacement of a benzene (B151609) ring with a pyridine ring, a common strategy in medicinal chemistry, can often enhance biological activity in agrochemicals as well. mdpi.com

Table 1: Herbicidal Activity of Selected Pyrazole-Pyridine Derivatives

| Compound | Target Weed | Activity/Result | Reference |

|---|---|---|---|

| Compound 6a | Setaria viridis (Green Foxtail) | 50% inhibition (post-emergence) | nih.gov |

| Compound 6c | Setaria viridis (Green Foxtail) | 50% inhibition (post-emergence) | nih.gov |

| Compound Z21 | Echinochloa crusgalli (Barnyard grass) | 69.6% root inhibition (pre-emergence) | acs.org |

| Compound 2o | Wheat (as a model plant) | Activity comparable to flumioxazin (B1672886) at 30 nM | mdpi.com |

Pesticidal and Fungicidal Properties

The versatility of the pyrazole-pyridine scaffold extends beyond herbicidal applications into the control of insect pests and fungal diseases. nih.govresearchgate.net

Pesticidal Properties

Pyrazole-based compounds are prominent in the insecticide market, with fipronil (B1672679) being a well-known example. researchgate.netnih.gov Research has demonstrated that combining the pyrazole ring with pyridine can lead to new compounds with significant insecticidal and nematicidal properties. researchgate.net A series of pyridine–pyrazole amide derivatives were synthesized and showed good larvicidal activity against mosquito larvae. researchgate.net Another study focused on synthesizing pyrazole derivatives and evaluating their effectiveness against locusts and termites. The results were promising, with some compounds demonstrating superior anti-termite activity (LC50 = 0.001 μg/mL) compared to the reference drug fipronil (LC50 = 0.038 μg/mL). researchgate.net

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for their insecticidal effects on Aphis gossypii (cotton aphid). nih.govacs.org Certain compounds from this series showed promising results, affecting the nymphal duration, generation time, and adult longevity of the aphids. nih.gov

Table 2: Pesticidal Activity of Selected Pyrazole Derivatives

| Compound Class/Example | Target Pest | Activity/Result | Reference |

|---|---|---|---|

| Pyrazole Schiff base 3f | Termites | LC50 = 0.001 μg/mL | researchgate.net |

| Pyrazole Schiff base 3d | Termites | LC50 = 0.006 μg/mL | researchgate.net |

| Pyrazolo[3,4-b]pyridine 9b | Aphis gossypii (Cotton Aphid) | Noticeable effects on biological parameters | nih.gov |

| Chromone-pyrazole A10 & A11 | Meloidogyne incognita (Nematode) | 100% inhibition rate at 10 mg/L | researchgate.net |

Fungicidal Properties

The pyrazole ring is a highly effective pharmacophore in the design of fungicides, with many commercial products leveraging this structure to protect crops. nih.govnih.gov These fungicides often act as respiration inhibitors by blocking mitochondrial complex II or III. nih.gov

In the search for new antifungal agents, numerous pyrazole derivatives have been synthesized and tested against a wide array of plant pathogenic fungi. One study reported the synthesis of 32 pyrazole derivatives and evaluated their activity against six phytopathogens, including Botrytis cinerea and Rhizoctonia solani. nih.gov The results showed that most of the derivatives had considerable antifungal activities. Compound 26, which contains a p-trifluoromethylphenyl moiety, was particularly potent, with EC50 values as low as 1.638 μg/mL against Thanatephorus cucumeris. nih.gov

Another study introduced a 1,2,3,4-tetrahydroquinoline (B108954) group to a pyrazole structure to discover compounds with high fungicidal activity. researchgate.net These derivatives displayed significant activity, especially against Gaeumannomyces graminis var. tritici, the fungus that causes take-all disease in wheat. At a concentration of 16.7 μg/mL, compounds 10d and 10e showed activities of 100% and 94.0% respectively, comparable to the commercial fungicide pyraclostrobin (B128455). researchgate.net

Table 3: Fungicidal Activity of Selected Pyrazole Derivatives

| Compound | Target Fungus | Activity/Result (EC50) | Reference |

|---|---|---|---|

| Compound 26 | Thanatephorus cucumeris | 1.638 μg/mL | nih.gov |

| Compound 26 | Valsa mali | 1.787 μg/mL | nih.gov |

| Compound 26 | Rhizoctonia solani | 2.182 μg/mL | nih.gov |

| Compound 10d | Gaeumannomyces graminis var. tritici | 100% inhibition at 16.7 μg/mL | researchgate.net |

| Compound 10e | Gaeumannomyces graminis var. tritici | 94.0% inhibition at 16.7 μg/mL | researchgate.net |

| Compound 1v | Fusarium graminearum | Activity prevailed over pyraclostrobin at 100 μg/mL | nih.gov |

Future Directions and Emerging Research Avenues for 3 1 Methyl 1h Pyrazol 4 Yl Pyridine

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyrazolo[3,4-b]pyridines, the core structure of 3-(1-Methyl-1H-pyrazol-4-yl)pyridine, has traditionally been approached through two main strategies: the formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694), or the construction of a pyrazole ring on a pyridine template. numberanalytics.com Future research will likely focus on refining these methods for greater efficiency, selectivity, and functional group tolerance, particularly for creating derivatives of the target compound.

Promising areas for development include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a streamlined and atom-economical approach to synthesizing complex heterocyclic systems. nih.gov Future methodologies could involve the development of novel MCRs that allow for the direct and controlled synthesis of diversely substituted this compound analogs.

Flow Chemistry: Continuous flow synthesis presents significant advantages in terms of safety, scalability, and reaction control. numberanalytics.com Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production on an industrial scale.

Catalyst Innovation: The exploration of novel catalysts, including metal-based, organocatalysts, and biocatalysts, can lead to milder reaction conditions and improved yields. frontiersin.org For instance, the use of a triethylammonium (B8662869) hydrogen sulfate (B86663) catalyst has been shown to be effective in the synthesis of related pyrazolo[3,4-b]pyridine hybrids. numberanalytics.com

A key synthetic route to related pyrazole-containing compounds involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group, a versatile handle for further functionalization. nih.govmdpi.com This approach could be adapted for the synthesis of precursors to this compound.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Classical Cyclocondensation | Well-established, versatile. numberanalytics.com | Can require harsh conditions, may produce byproducts. | Applicable for fundamental synthesis. |

| Multicomponent Reactions | High atom economy, operational simplicity. nih.gov | Substrate scope can be limited. | Ideal for generating libraries of derivatives. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. nih.gov | Scalability can be a challenge. | Useful for rapid optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, scalability, and control. numberanalytics.com | Requires specialized equipment. | Suitable for large-scale, industrial production. |

Exploration of Undiscovered Biological Targets and Pathways

While the specific biological activities of this compound are not extensively documented in publicly available research, the broader class of pyrazole and pyrazolo[3,4-b]pyridine derivatives exhibits a wide range of pharmacological properties. This suggests a rich landscape for the discovery of novel biological targets for the title compound.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets, including:

Kinases: Pyrazole derivatives are well-known kinase inhibitors. For example, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov Another study detailed the development of 4-(pyrazol-3-yl)-pyridines as inhibitors of c-Jun N-terminal kinase (JNK), which is implicated in various diseases including neurodegenerative disorders and cancer. numberanalytics.com

G-Protein Coupled Receptors (GPCRs): Pyrazol-4-yl-pyridine derivatives have been investigated as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4, a target for neurological and psychiatric disorders. glpbio.com

Enzymes involved in metabolic diseases: Substituted pyrazoles have been explored as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes. eurasianjournals.com

Antimicrobial Targets: The pyrazole scaffold is present in several antimicrobial agents. mdpi.com

Systematic screening of a library of this compound derivatives against these and other target classes could unveil novel therapeutic applications.

Integration of Advanced Computational and High-Throughput Experimental Approaches

The synergy between computational modeling and high-throughput screening (HTS) can significantly accelerate the discovery and optimization of bioactive molecules.

Future research on this compound should leverage these advanced approaches:

Computational Modeling:

Molecular Docking: To predict the binding modes and affinities of this compound derivatives to various biological targets. This can help in prioritizing compounds for synthesis and biological testing. nih.goveurasianjournals.com

Quantum Mechanical Calculations: To understand the electronic properties and reactivity of the molecule, aiding in the design of more potent and selective analogs. mdpi.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complex and assess the stability of the binding interactions. eurasianjournals.com

High-Throughput Screening (HTS):

Assay Development: Establishing robust and miniaturized assays for relevant biological targets will enable the rapid screening of large libraries of this compound derivatives.

Combinatorial Chemistry: The use of HTS-compatible synthetic methods, such as those utilizing catalyst-coated glass beads, can facilitate the parallel synthesis of compound libraries for screening. rsc.org

The integration of these techniques will create a powerful discovery engine, enabling a more rational and efficient exploration of the chemical and biological space around the this compound scaffold.

Sustainable and Scalable Production Methods for Industrial and Research Applications

The principles of green chemistry are increasingly important in both academic and industrial settings. frontiersin.org Future research on the synthesis of this compound should prioritize the development of sustainable and scalable production methods.

Key areas of focus include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. nih.govfrontiersin.org "On water" synthesis has been shown to be a green and efficient method for preparing some pyrazole derivatives. nih.gov

Catalysis: Employing reusable and non-toxic catalysts to minimize waste and environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. frontiersin.org

Patents for the industrial preparation of related pyrazole carboxylic acid esters describe processes that aim for economic advantages, such as using in-situ generated reagents and two-phase systems to facilitate reactions and purification. Similar strategies could be developed for the large-scale production of this compound, ensuring its availability for widespread research and potential commercial applications.

Table 2: Green Chemistry Approaches for Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Reference |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials. | numberanalytics.com |

| Catalysis | Employing heterogeneous and recyclable catalysts. | |

| Benign Solvents | Synthesis in water or other green solvents. | nih.govfrontiersin.org |

| Energy Efficiency | Microwave-assisted and flow chemistry methods. | numberanalytics.comnih.gov |

By focusing on these future directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics, advanced materials, and more sustainable chemical processes.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(1-Methyl-1H-pyrazol-4-yl)pyridine, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves coupling reactions using pyrazole and pyridine precursors. For example, copper-catalyzed cross-coupling under mild conditions (35°C, 2 days) with cesium carbonate as a base and DMSO as a solvent can yield the target compound. Reaction optimization includes adjusting catalyst loading (e.g., CuBr), solvent polarity, and temperature to improve yields (17.9% in one protocol) . Purification often involves liquid-liquid extraction (e.g., dichloromethane) and column chromatography with gradients like ethyl acetate/hexane .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and methyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H] at m/z 215) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving hydrogen bonding or torsional angles in heterocyclic systems .

Q. What are the primary biological targets or applications of this compound in research?

- Methodological Answer : The compound serves as a core structure in kinase inhibitors (e.g., c-Met inhibitors for non-small cell lung cancer). Researchers evaluate activity via:

- Enzyme Assays : IC measurements against recombinant kinases.

- Cell-Based Assays : Testing antiproliferative effects in MET exon 14-mutated cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

- Methodological Answer :

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to enhance binding affinity.

- Heterocycle Replacement : Replace pyrazole with imidazo[1,2-a]pyridine (as in glumetinib) to improve metabolic stability .

- Data Table :

| Derivative | Modification | IC (nM) | Reference |

|---|---|---|---|

| Parent | None | 250 | |

| Fluorinated | Pyridine-F | 50 |

Q. What computational strategies are effective for predicting binding modes of this compound with kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with c-Met’s ATP-binding pocket.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Free Energy Calculations : MM-GBSA to rank derivatives by binding affinity .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer : Conflicting activity data may arise from conformational flexibility. Strategies include:

- High-Resolution Crystallography : Use SHELX to resolve torsional angles of the pyrazole-pyridine hinge region.

- Twinned Data Refinement : Apply SHELXD/SHELXE for challenging crystals, ensuring accurate electron density maps .

Q. What experimental approaches validate the role of this compound in catalytic systems?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates in presence/absence of the compound.

- Spectroscopic Probes : Use UV-Vis or fluorescence to track intermediate formation.

- Control Experiments : Compare with structurally similar inhibitors to isolate catalytic effects .

Q. How can researchers address low yields in large-scale synthesis?

- Methodological Answer :

- Process Optimization : Scale-up using flow chemistry to maintain temperature control.

- Catalyst Screening : Test Pd/Cu co-catalysts for improved turnover.

- Purification : Employ recrystallization over chromatography for cost efficiency .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC values across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.